2,3',4',5'-Tetrachlorobiphenyl

Übersicht

Beschreibung

Synthesis Analysis

Anaerobic cultures capable of reductively dechlorinating 2,3’,4’,5’-Tetrachlorobiphenyl (CB) were enriched from three different sediments, one estuarine, one marine and one riverine . Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .Molecular Structure Analysis

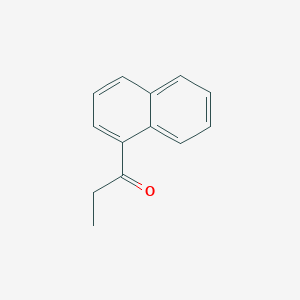

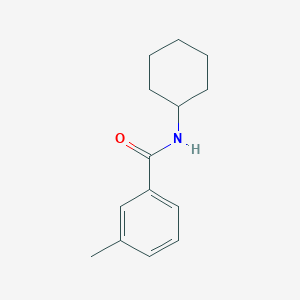

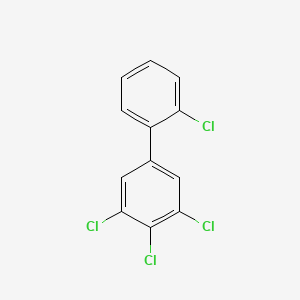

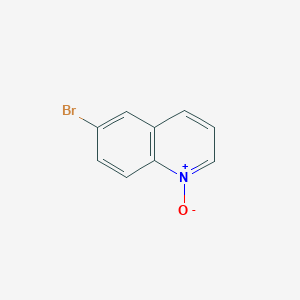

The molecular formula of 2,3’,4’,5’-Tetrachlorobiphenyl is C12H6Cl4 . The IUPAC name is 1,2-dichloro-4-(2,5-dichlorophenyl)benzene . The InChI is InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H .Chemical Reactions Analysis

The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . Rates of dechlorination of 2,3’,4’,5’-Tetrachlorobiphenyl (PCB 61) to 2,3’,5’-Trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, were measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells (>10 6 cells mL –1) .Physical And Chemical Properties Analysis

The molecular weight of 2,3’,4’,5’-Tetrachlorobiphenyl is 292.0 g/mol .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2,3',4',5'-Tetrachlorobiphenyl:

Sanierung der Umwelt

Reduktive Dechlorierung: Diese Verbindung wurde auf ihr Potenzial in der Sanierung der Umwelt untersucht, insbesondere durch den Prozess der reduktiven Dechlorierung. Die Forschung zeigt, dass bestimmte anaerobe Bakterienkulturen this compound dechlorieren können, ein Prozess, der für die Entgiftung und den Abbau dieses persistenten Schadstoffs in Sedimenten wichtig ist .

Mikrobielle Ökologie

Studien zur bakteriellen Population: Studien haben this compound verwendet, um die mikrobielle Ökologie von Sedimenten zu verstehen. Das Vorhandensein dieser Verbindung kann die bakteriellen Gemeinschaften beeinflussen, einschließlich Dehalococcoides-ähnlicher Bakterienpopulationen, die an ihrer reduktiven Dechlorierung beteiligt sind .

Bioabbaubarkeitswege

Enzymatischer Abbau: Der Bioabbaubarkeitsweg von PCBs wie this compound beinhaltet mehrere Enzyme wie Biphenyldioxygenase (bphA), Dihydrodioldehydrogenase (bphB) und andere. Das Verständnis dieser Wege ist entscheidend für die Entwicklung von Bioremediationsstrategien .

Analytische Chemie

Standardentwicklung: Authentische Standards von this compound werden in der analytischen Chemie verwendet, um diese Verbindung und ihre Dechlorierungsprodukte in verschiedenen Umweltproben zu identifizieren und zu quantifizieren .

Chemische Kinetik

Reaktionsgeschwindigkeitsstudien: Die Kinetik der Reaktion von this compound unter verschiedenen Bedingungen ist ein Forschungsbereich, der Einblicke in seine Stabilität und Reaktivität liefert, was für die Risikobewertung und -verwaltung unerlässlich ist .

Wirkmechanismus

Target of Action

The primary target of 2,3’,4’,5’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,3’,4’,5’-Tetrachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .

Biochemical Pathways

It’s known that the compound can be degraded by microbial communities naturally present in the environment through two processes: anaerobic reductive dechlorination of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners .

Pharmacokinetics

It’s also known to bioaccumulate in organisms .

Result of Action

It’s known that the compound can cause harmful health effects due to its bioaccumulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’,4’,5’-Tetrachlorobiphenyl. For instance, the presence of iron oxides in sediments can enhance the rate and extent of 2,3’,4’,5’-Tetrachlorobiphenyl transformation . Furthermore, the compound’s action can be influenced by the concentration of dissolved PCBs in the porewater .

Safety and Hazards

Zukünftige Richtungen

The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . Using passive samplers to measure the concentration of dissolved PCBs in the porewater combined with knowledge of congener-specific rates for organohalide respirer (s), it will be possible to project the in situ rate and final concentration of PCBs for a specific site after treatment by bioaugmentation .

Eigenschaften

IUPAC Name |

1,2,3-trichloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILUYCYPNYWMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867919 | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70362-48-0 | |

| Record name | PCB 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912BS8P7Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,3',4',5-tetrachlorobiphenyl metabolized in living organisms?

A1: Research shows that 2,3',4',5-tetrachlorobiphenyl is primarily metabolized through hydroxylation and methylation reactions. In rats, the dominant fecal metabolites identified were 3- and 4-hydroxy derivatives and 3- and 4-methylthio derivatives []. Interestingly, the ratio of these metabolites varies significantly depending on the degree of chlorination of the biphenyl compound. As the chlorine content increases, the production of hydroxy metabolites increases, while methylthio metabolite formation decreases []. This suggests that the metabolic pathway of polychlorinated biphenyls is influenced by the number and position of chlorine atoms.

Q2: Does the structure of 2,3',4',5-tetrachlorobiphenyl influence its distribution and accumulation in tissues?

A2: Yes, the structure, particularly the position of the methylsulfonyl group on the metabolites, plays a significant role in tissue distribution. Studies show that 3-methylsulfonyl derivatives of highly chlorinated biphenyls, like 2,3',4',5-tetrachlorobiphenyl, exhibit a higher affinity for liver and adipose tissue. Conversely, 4-methylsulfonyl derivatives, regardless of the parent compound's chlorination level, demonstrate preferential retention in lung tissue []. This suggests a structure-dependent interaction with specific tissues, highlighting the complexity of PCB accumulation and potential toxicity.

Q3: Can biological organisms break down 2,3',4',5-tetrachlorobiphenyl, and what factors might influence the degradation process?

A3: Research indicates that certain fungal species, like Ceriporia sp. ZLY-2010, can degrade highly chlorinated biphenyls, including 2,3',4',5-tetrachlorobiphenyl []. This fungal strain showed the capability to degrade 2,2′,4,4′,5,5′-hexachlorobiphenyl, ultimately producing benzoic acid, although the specific intermediate metabolites were not detected in the study []. Further research is necessary to fully understand the degradation mechanism and to explore the potential for bioremediation applications using this fungal strain.

Q4: How effective are current analytical methods for detecting 2,3',4',5-tetrachlorobiphenyl in environmental samples?

A4: Recent advancements in analytical techniques like Full Evaporative Vacuum Extraction (FEVE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offer a quantitative and environmentally friendly approach for detecting a wide range of semivolatile organic compounds, including 2,3',4',5-tetrachlorobiphenyl, in water samples []. This method utilizes a two-stage evaporation process with sorbent pens, ensuring efficient recovery of both lighter and heavier SVOCs. Critically, this method demonstrated the capability to detect 2,3',4',5-tetrachlorobiphenyl in four out of ten tested drinking and surface water samples, highlighting its presence as an environmental contaminant [].

Q5: Can the release of 2,3',4',5-tetrachlorobiphenyl from contaminated sites be mitigated using innovative materials?

A5: Research suggests that incorporating powdered activated carbon into high-density polyethylene (HDPE) geomembranes could significantly reduce the permeation of 2,3',4',5-tetrachlorobiphenyl []. The activated carbon acts as a sorbent, trapping the contaminant within the membrane and effectively decreasing its flux by approximately 60% []. This approach shows promise for improving the containment of contaminated sites and minimizing further environmental release.

Q6: Are there alternative materials that might offer advantages over activated carbon in containing 2,3',4',5-tetrachlorobiphenyl?

A6: Studies exploring alternative materials have shown that incorporating poly(vinyl alcohol) (PVA) alongside activated carbon in HDPE membranes further enhances the containment of 2,3',4',5-tetrachlorobiphenyl []. This composite material achieved a 69% reduction in flux compared to pure HDPE, and importantly, achieved this with significantly less activated carbon []. The enhanced performance is attributed to the improved solute uptake within the hydrophilic PVA layer, suggesting a promising avenue for developing more efficient and cost-effective containment solutions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)